

Diperamycin biosynthetic gene cluster *dpn*

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Compound Focus: Diperamycin

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Genomic Organization of the *dpn* Cluster

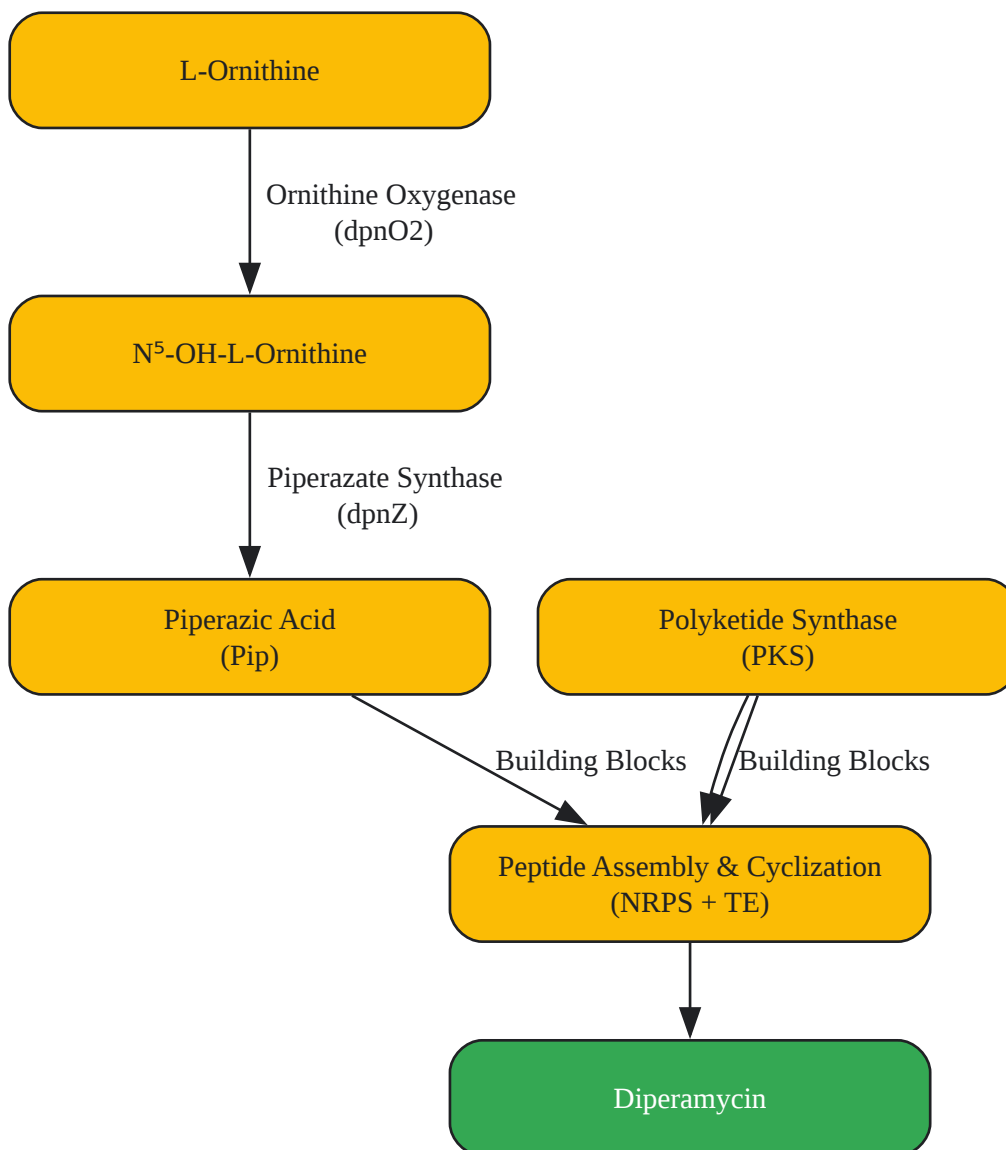
The *dpn* BGC was identified in ***Streptomyces* sp. CS113**, a strain isolated from the cuticle of leaf-cutting ants [1] [2]. The cluster spans approximately **66.5 kb** and contains **27 genes** [1] [2] [3].

*Table: Key Genetic Components of the *dpn* Biosynthetic Gene Cluster* [1] [2] [3]

Gene Category	Specific Genes	Proposed Function
Piperazic Acid Biosynthesis	<i>dpnZ</i> , <i>dpnO2</i>	Synthesis of piperazic acid building blocks. <i>dpnZ</i> is a piperazate synthase (KtzT-like) that forms the N-N bond [1] [2].
Polyketide Synthesis	<i>dpnP1</i> to <i>dpnP4</i>	Type I Polyketide Synthase (PKS) organized into four modules for assembling the polyketide moiety [1] [3].
Nonribosomal Peptide Synthesis	<i>dpnS1</i> to <i>dpnS4</i>	Nonribosomal Peptide Synthetase (NRPS) organized into six modules for assembling the hexapeptide backbone [1] [3].
Regulation	<i>dpnR1</i> to <i>dpnR3</i>	Regulatory proteins that control the expression of the BGC [1] [2].
Transport	<i>dpnT1</i> to <i>dpnT4</i>	Transport proteins, likely for exporting the final product or importing precursors [1] [2].

Gene Category	Specific Genes	Proposed Function
Other Functions	Various	Genes for tailoring reactions and the biosynthesis of precursor building blocks [1] [2].

The biosynthetic pathway for **diperamycin** can be visualized as the following simplified model:

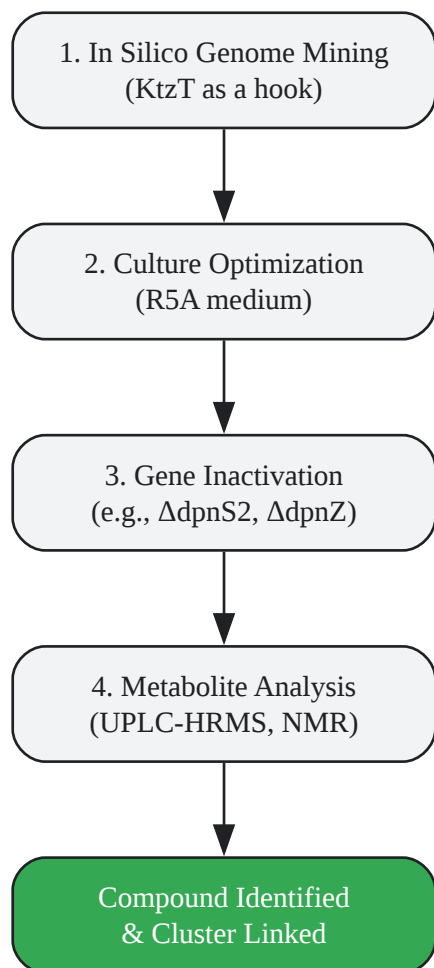


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*Simplified biosynthetic logic for **diperamycin**, highlighting the role of key enzymes in piperazic acid formation and the hybrid PKS-NRPS assembly line.*

Experimental Workflow for Cluster Characterization

The *dpn* BGC was characterized as a "cryptic" cluster, meaning it was not expressed under standard laboratory conditions. The following workflow outlines the key experimental steps taken to link the cluster to its encoded compound [1] [2].



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*Experimental workflow for uncovering and validating the cryptic *dpn* biosynthetic gene cluster, from genome mining to compound identification.*

Detailed Methodologies

- **In Silico Genome Mining:** The genome of *Streptomyces* sp. CS113 was screened using the piperazate synthase KtzT as a query in a BLAST analysis. This identified a homologous gene (*dpnZ*)

and the surrounding putative BGC [1] [2].

- **Culture Optimization for Cluster Expression:** The cluster was silent in standard media. Expression was achieved by growing the producer strain in a production medium such as **R5A** [2]. Cultures were typically inoculated and incubated at **30°C with shaking at 250 rpm for 6 days** [4].
- **Gene Inactivation for Functional Proof:** To provide definitive evidence linking the *dpn* cluster to **diperamycin**, key genes were inactivated via targeted gene replacement [1] [2].
 - **Target Genes:** The NRPS gene *dpnS2* and the piperazate synthase gene *dpnZ* were inactivated.
 - **Method:** A common strategy involves replacing the target gene with an antibiotic resistance cassette (e.g., an apramycin resistance gene, *aac* (3) IV) via double-crossover homologous recombination.
 - **Validation:** The mutant strains were fermented, and their extracts were analyzed using Ultra Performance Liquid Chromatography (UPLC) and HRMS. The **abolition of diperamycin production** in the mutants, compared to the wild-type strain, confirmed the cluster's function [1] [3].
- **Metabolite Analysis and Structural Elucidation:** The identity of **diperamycin** was confirmed through comprehensive analytical techniques [1] [3].
 - **HRMS:** The molecular formula was confirmed as $C_{38}H_{64}N_8O_{14}$ based on the observed $[M+NH_4]^+$ adduct at *m/z* **874.4869** [3].
 - **NMR Spectroscopy:** The structure was fully elucidated using a suite of 1D and 2D NMR experiments, including 1H , ^{13}C , COSY, TOCSY, HSQC, HMBC, and NOESY [3].

Chemical Profile and Biological Activity

Diperamycin is a 19-membered cyclodepsipeptide belonging to the **azinothricin family** of natural products [1] [5]. It is a **hybrid PKS-NRPS** molecule that incorporates two units of the unusual amino acid **piperazic acid** [1] [3].

Table: Key Chemical and Biological Data for **Diperamycin** [6] [3]

Property	Description
Molecular Formula	$C_{38}H_{64}N_8O_{14}$
Molecular Weight	857 g/mol

Property	Description
Chemical Class	Hybrid Polyketide-Depsipeptide (Azinothricin family)
Key Structural Feature	Contains two piperazic acid units
Producing Organism	<i>Streptomyces</i> sp. CS113 (originally also reported from <i>S. griseoaurantiacus</i>)
Reported Bioactivity	Potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) [6].

The discovery of the *dpn* BGC not only confirms the genetic basis for **diperamycin** production but also opens up opportunities for **combinatorial biosynthesis** to generate new-to-nature analogues with potentially improved pharmaceutical properties [1].

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